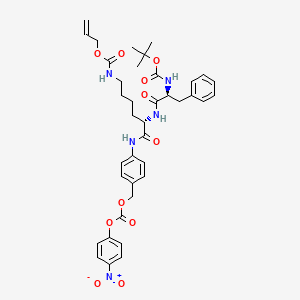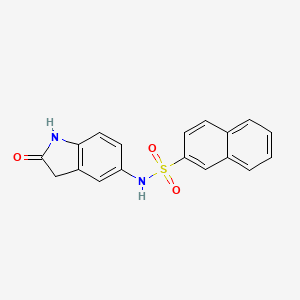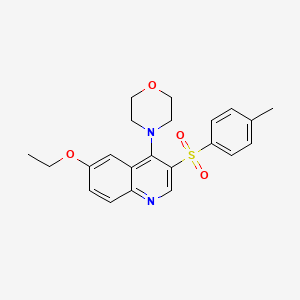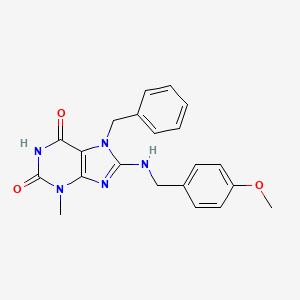![molecular formula C18H12FN3O2 B2873467 N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide CAS No. 1808800-88-5](/img/structure/B2873467.png)
N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound that is widely used in scientific research. It is a potent inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.
Mechanism of Action
The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves the inhibition of N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide. N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is an enzyme that plays a critical role in DNA repair, and its inhibition leads to the accumulation of DNA damage, which sensitizes cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide are primarily related to its inhibition of N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide. This inhibition leads to the accumulation of DNA damage, which sensitizes cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide in lab experiments are its potent inhibition of N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, its anti-inflammatory and neuroprotective effects, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. The limitations of using this compound are its potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are several future directions for research on N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide. One direction is to explore its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate its potential as a tool for studying the role of N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide in DNA repair and other cellular processes. Finally, there is a need for further research on the safety and toxicity of this compound in different cell types and animal models.
Synthesis Methods
The synthesis method of N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves several steps. The first step is the reaction of 2-fluorobenzyl cyanide with 4-chloro-1,2-dihydroisoquinoline-3-carboxylic acid to form 4-(2-fluorobenzyl)-1,2-dihydroisoquinoline-3-carboxylic acid. The second step is the reaction of this intermediate with thionyl chloride to form the corresponding acid chloride. The final step is the reaction of this acid chloride with 4-aminobenzamide to form N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide.
Scientific Research Applications
N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is widely used in scientific research as a potent inhibitor of N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide. N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c19-15-8-4-3-7-13(15)16(9-20)22-18(24)14-10-21-17(23)12-6-2-1-5-11(12)14/h1-8,10,16H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHOOOBKYSVWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NC(C#N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-allyl-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2873386.png)

![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2873389.png)
![N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine](/img/structure/B2873390.png)
![1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2873391.png)




![2-(2,4-dichlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2873401.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2873404.png)
![Methyl 4-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2873405.png)
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873406.png)
![2-(4-chlorophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2873407.png)